molecular formula C22H33N3OS B3784333 N-cyclopropyl-1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide

N-cyclopropyl-1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide

Cat. No.: B3784333
M. Wt: 387.6 g/mol
InChI Key: KKEKARLZUCWBLG-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a cyclopropyl group, and a 4-methylsulfanylphenyl moiety

Properties

IUPAC Name

N-cyclopropyl-1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3OS/c1-27-21-6-2-17(3-7-21)16-24-12-10-20(11-13-24)25-14-8-18(9-15-25)22(26)23-19-4-5-19/h2-3,6-7,18-20H,4-5,8-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEKARLZUCWBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCC(CC3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-methylsulfanylphenyl moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the cyclopropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the piperidine ring can lead to various reduced derivatives.

Scientific Research Applications

N-cyclopropyl-1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives, such as N-(piperidine-4-yl)benzamide compounds.

    Piperidine derivatives: These compounds are widely studied for their pharmacological properties and are used in the development of various drugs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide

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